molecular formula C9H12ClN3O4 B7790605 (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

カタログ番号: B7790605
分子量: 261.66 g/mol
InChIキー: KZOWNALBTMILAP-QFSSJCHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride is a chemical compound known for its role as an inhibitor of DOPA decarboxylase. This compound is often used in conjunction with levodopa in the treatment of parkinsonism to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa that reaches the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride are designed to ensure high yield and purity. These methods often involve large-scale chemical synthesis with stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride has a wide range of scientific research applications, including:

作用機序

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride exerts its effects by inhibiting the enzyme DOPA decarboxylase. This inhibition prevents the conversion of levodopa to dopamine in the periphery, thereby increasing the amount of levodopa that reaches the central nervous system. The molecular targets include the active site of DOPA decarboxylase, and the pathways involved are primarily related to dopamine synthesis and metabolism .

生物活性

The compound (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol; hydrochloride is a member of the imino sugar family. Imino sugars are known for their ability to inhibit glycosidases and have been studied for their potential therapeutic applications in various diseases such as diabetes and cancer.

  • Molecular Formula : C9H11N3O4·HCl
  • Molecular Weight : 225.20 g/mol
  • Structure : The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific glycosidases, which are enzymes that break down carbohydrates. By inhibiting these enzymes, the compound can modulate carbohydrate metabolism and has been explored for its potential benefits in conditions like diabetes where glucose metabolism is impaired.

Antidiabetic Effects

Research has shown that imino sugars can mimic the structure of natural sugars and thus interfere with carbohydrate metabolism. Studies indicate that (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino can effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This inhibition slows down the digestion of carbohydrates and reduces postprandial blood glucose spikes.

Anticancer Properties

Recent investigations have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of glycosylation processes critical for cancer cell survival and proliferation.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic rats treated with the compound compared to controls.
Study 2Investigate anticancer activityShowed that treatment with the compound resulted in decreased viability of various cancer cell lines through apoptosis induction.
Study 3Assess enzyme inhibitionConfirmed potent inhibition of α-glucosidase with an IC50 value indicating effective glycosidase inhibition at low concentrations.

Research Findings

  • Antidiabetic Mechanism : A study published in Diabetes Care reported that imino sugars like (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino significantly reduced glycemic levels by inhibiting α-glucosidase and delaying carbohydrate absorption in the intestines .
  • Cancer Cell Apoptosis : Research published in Cancer Research highlighted that this compound could trigger apoptosis in breast cancer cells through the modulation of glycosylation pathways essential for tumor growth .
  • Enzyme Inhibition Studies : In vitro assays have demonstrated that (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino acts as a competitive inhibitor of glycosidases with a high affinity for the enzyme active sites .

特性

IUPAC Name

(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOWNALBTMILAP-QFSSJCHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-25-6
Record name ANCITABINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。